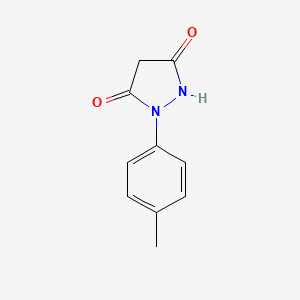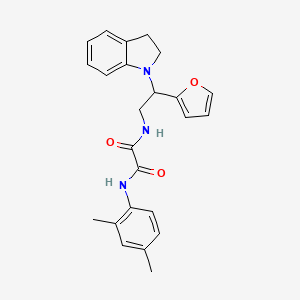
1-(4-Methylphenyl)pyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidine-3,5-diones. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The presence of a carbonyl group in the structure plays a significant role in its pharmaceutical and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Methylphenyl)pyrazolidine-3,5-dione can be synthesized via various methods. One common method involves the reaction of 4-methylphenylhydrazine with diethyl malonate under basic conditions, followed by cyclization to form the pyrazolidine-3,5-dione ring . Another method includes the use of magnesium acetylacetonate as a catalyst in water medium, which provides high yields and is environmentally friendly .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
1-(4-Methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolidine-3,5-dione derivatives, which exhibit enhanced biological activities .
科学研究应用
1-(4-Methylphenyl)pyrazolidine-3,5-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. It also interacts with DNA and proteins, inducing apoptosis in cancer cells . The pathways involved include the inhibition of prostaglandin synthesis and the activation of apoptotic signaling cascades .
相似化合物的比较
Similar Compounds
1,2-Diphenylpyrazolidine-3,5-dione: Known for its anti-inflammatory properties.
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione: Used in the treatment of rheumatoid arthritis.
1-Phenylpyrazolidine-3,5-dione: Exhibits antimicrobial activities.
Uniqueness
1-(4-Methylphenyl)pyrazolidine-3,5-dione is unique due to the presence of the 4-methylphenyl group, which enhances its biological activities compared to other pyrazolidine-3,5-dione derivatives. This structural modification leads to improved anti-inflammatory and anticancer properties, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-4-8(5-3-7)12-10(14)6-9(13)11-12/h2-5H,6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZNMTRTUAVNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2813193.png)
![3-AMINO-1-[2-(MORPHOLIN-4-YL)-5-(MORPHOLINE-4-SULFONYL)PHENYL]THIOUREA](/img/structure/B2813194.png)

![2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide](/img/structure/B2813196.png)
![N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2813197.png)
![3-bromo-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2813198.png)
![3,6-dichloro-N-{2-[(pyrazin-2-yl)amino]ethyl}pyridine-2-carboxamide](/img/structure/B2813200.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide](/img/structure/B2813202.png)
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)
![[2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B2813205.png)

![3-(3-Chlorophenyl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]propan-1-one](/img/structure/B2813209.png)

